3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine S6K1-IN-DG2 is a potent and selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1). S6K1-IN-DG2 is also ATP-competitive and cell-permeable.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0542225
InChI: InChI=1S/C16H17BrN6O/c1-24-12-5-3-2-4-11(12)22-6-8-23(9-7-22)16-13-14(17)20-21-15(13)18-10-19-16/h2-5,10H,6-9H2,1H3,(H,18,19,20,21)
SMILES: COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br
Molecular Formula: C16H17BrN6O
Molecular Weight: 389.25 g/mol

3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC0542225

Molecular Formula: C16H17BrN6O

Molecular Weight: 389.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C16H17BrN6O
Molecular Weight 389.25 g/mol
IUPAC Name 3-bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C16H17BrN6O/c1-24-12-5-3-2-4-11(12)22-6-8-23(9-7-22)16-13-14(17)20-21-15(13)18-10-19-16/h2-5,10H,6-9H2,1H3,(H,18,19,20,21)
Standard InChI Key CQXAPCMYRSTDGK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br
Appearance Solid powder

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

3-Bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is formally designated by the IUPAC name 3-bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2H-pyrazolo[3,4-d]pyrimidine and is alternatively known as S6K1-IN-DG2 or DG2 in pharmacological contexts . Its molecular formula, C₁₆H₁₇BrN₆O, corresponds to a molecular weight of 389.25 g/mol . The structure integrates a pyrazolo[3,4-d]pyrimidine core substituted at the 3-position with a bromine atom and at the 4-position with a 4-(2-methoxyphenyl)piperazine moiety, conferring both planar and three-dimensional complexity (Fig. 1) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₇BrN₆O
Molecular Weight389.25 g/mol
SMILES NotationCOC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br
InChI KeyCQXAPCMYRSTDGK-UHFFFAOYSA-N
ChEMBL IDCHEMBL1254209

Spectral and Stereochemical Features

Synthesis and Industrial Production

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is manufactured via multi-step heterocyclic condensation reactions. A plausible pathway involves:

  • Bromination of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine at the 3-position using PBr₃ or NBS .

  • Nucleophilic aromatic substitution of the 4-chloro group with 4-(2-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
    MolCore BioPharmatech reports production batches with ≥97% purity, as verified by HPLC and mass spectrometry .

Quality Control and Specifications

Industrial suppliers adhere to ISO-certified processes, with critical quality attributes including:

  • Purity: ≥97% (HPLC area percentage)

  • Residual Solvents: <500 ppm (ICH Q3C guidelines)

  • Heavy Metals: <10 ppm (USP <231>)

Pharmacological Applications and Mechanism of Action

S6K1 Inhibition and mTORC1 Signaling

DG2 functions as a selective S6K1 inhibitor (IC₅₀ ≈ 50 nM) , targeting the serine/threonine kinase S6K1, a downstream effector of mTORC1. In PTEN-deficient malignancies, constitutive mTORC1 activation drives S6K1-mediated phosphorylation of ribosomal protein S6 (rpS6), promoting cap-dependent translation and cell survival . DG2 suppresses rpS6 phosphorylation (Ser235/236) by directly binding S6K1’s catalytic domain, as demonstrated in glioblastoma (U87, LN229) and hematopoietic (FL5.12) models .

Comparative Pharmacodynamics

Table 2: S6K1 Inhibitor Profiling

InhibitorTarget SpecificityrpS6 InhibitionS6K1 T389 FeedbackCytotoxicity in PTEN-/-
DG2S6K1, PI3Kδ, FLT3++++++
AD80S6K1, RET, RAF+++-+++
LY-2779964S6K1++++++-

Data adapted from PMC5374978 show DG2’s polykinase activity reduces its selectivity compared to AD80. Notably, DG2 induces phosphorylation of S6K1 at T389 (a mTORC1-mediated feedback loop), limiting its apoptotic efficacy in PTEN-null cells . This contrasts with AD80, which avoids T389 phosphorylation and exhibits superior cytotoxicity .

Preclinical Research Findings

In Vitro Cytotoxicity Studies

In PTEN-deficient FL5.12 hematopoietic cells, DG2 (10 μM) reduced viability by 40% at 72 hours, versus 80% for AD80 . Mechanistically, DG2’s induction of T389 phosphorylation creates a pro-survival signal via mTORC1-4EBP1, blunting its therapeutic effect .

In Vivo Efficacy and Pharmacokinetics

While in vivo data for DG2 remain limited, related S6K1 inhibitors like PF-4708671 show poor blood-brain barrier penetration, suggesting DG2 may require structural optimization for CNS malignancies . Plasma protein binding (>90%) and a short half-life (t₁/₂ ≈ 2.1 h in mice) further limit utility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator